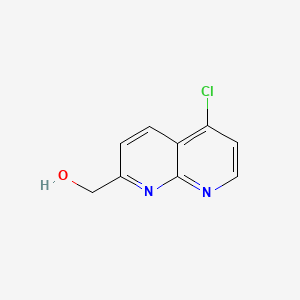

(5-Chloro-1,8-naphthyridin-2-yl)methanol

Beschreibung

(5-Chloro-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 5 and a hydroxymethyl group (-CH₂OH) at position 2. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, which confers unique electronic and steric properties. The hydroxymethyl group introduces polarity, which may improve solubility and modulate pharmacological activity.

Eigenschaften

Molekularformel |

C9H7ClN2O |

|---|---|

Molekulargewicht |

194.62 g/mol |

IUPAC-Name |

(5-chloro-1,8-naphthyridin-2-yl)methanol |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-4-11-9-7(8)2-1-6(5-13)12-9/h1-4,13H,5H2 |

InChI-Schlüssel |

LUPLGMDVGMLHCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN=C2N=C1CO)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,8-naphthyridin-2-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).

Industrial Production Methods

While specific industrial production methods for (5-Chloro-1,8-naphthyridin-2-yl)methanol are not well-documented, the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acids, while substitution reactions can produce various substituted naphthyridines.

Wissenschaftliche Forschungsanwendungen

(5-Chloro-1,8-naphthyridin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.

Wirkmechanismus

The mechanism of action of (5-Chloro-1,8-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at positions 2 and 3. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 5-chloro substituent is conserved in many bioactive derivatives, enhancing electrophilicity and binding to microbial targets .

- Position 2 Modifications: Hydroxymethyl (-CH₂OH): Likely increases solubility compared to hydrophobic methyl (-CH₃) or sulfonamide (-SO₂NH-) groups. Sulfonamides: Derivatives like Naph 3 and Naph 4 exhibit potent efflux pump inhibition due to strong hydrogen-bonding interactions with NorA residues (e.g., Asn340 and Phe16) . Methyl Group: 5-Chloro-2-methyl-1,8-naphthyridine (MW 178.62) shows simpler synthesis but reduced polarity compared to the methanol analog .

Physicochemical Properties

- Solubility : Hydroxymethyl and sulfonamide groups enhance water solubility compared to methyl or halogenated analogs.

- Thermal Stability : Sulfonamide derivatives (Naph 1–4) exhibit melting points >200°C, suggesting high crystallinity and stability .

- Spectral Data: FTIR and NMR (¹H, ¹³C, ¹⁹F) for sulfonamides and acetamido derivatives confirm structural integrity . For (5-Chloro-1,8-naphthyridin-2-yl)methanol, expected spectral features include: ¹H NMR: δ 4.7–5.0 ppm (-CH₂OH), δ 8.5–9.0 ppm (naphthyridine protons). ¹³C NMR: δ 60–65 ppm (-CH₂OH), δ 150–160 ppm (naphthyridine C-Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.